benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate
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Overview
Description
Benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate is a chemical compound that features an oxetane ring, a four-membered cyclic ether, which is known for its unique reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate typically involves the formation of the oxetane ring followed by the introduction of the carbamate group. One common method involves the cyclization of a suitable precursor, such as an epoxide, under acidic or basic conditions to form the oxetane ring. The hydroxymethyl group can be introduced via a hydroxymethylation reaction, and the carbamate group is typically added through a reaction with an isocyanate or a carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The carbamate group can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate: Similar structure but with a bromomethyl group instead of a hydroxymethyl group.
Benzyl N-(oxetan-3-yl)carbamate: Lacks the hydroxymethyl group, making it less reactive in certain contexts.
Uniqueness
Benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C12H15NO4/c14-7-12(8-16-9-12)13-11(15)17-6-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) |
InChI Key |
AZWBYANNDJLTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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